3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Catalog No.
S14150423
CAS No.
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Product Name

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

IUPAC Name

(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+

InChI Key

NMXDNJAHJNLZST-QPJJXVBHSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CCO

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/CO

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound characterized by its unique structural features, which include a naphthalene ring substituted with a methoxy group and an allylic alcohol functional group. Its chemical formula is C15H16O2C_{15}H_{16}O_2. The presence of the methoxy group at the 2-position of the naphthalene ring enhances the compound's solubility and reactivity, making it a subject of interest in various fields, including organic and medicinal chemistry.

Typical for compounds containing both aromatic and aliphatic functionalities:

  • Oxidation: The allylic alcohol can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  • Reduction: The double bond can be reduced to form saturated derivatives.
  • Substitution Reactions: The methoxy group may be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol exhibits potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular pathways, which could influence tumor growth and survival mechanisms. For instance, compounds with similar structures have shown antiproliferative effects on various cancer cell lines . Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Naphthalene Derivative: Starting from naphthalene, a methoxy group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
  • Allylation: The resulting methoxynaphthalene derivative can then undergo an allylation reaction, often using allyl bromide or similar reagents in the presence of a suitable catalyst or base.
  • Final Functionalization: Additional functional groups can be introduced through further chemical modifications depending on the desired properties .

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in:

  • Medicinal Chemistry: As a potential lead compound for developing new anticancer agents due to its biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: In the development of materials with specific optical or electronic properties due to its unique structural characteristics .

Studies on the interaction of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol with biological targets are ongoing. Initial findings suggest it may act as an inhibitor for certain enzymes or receptors involved in cancer progression. These interactions could influence various biological pathways, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol:

Compound NameStructureUnique Features
3-Amino-3-(2-methoxynaphthalen-1-yl)propan-1-olSimilar naphthalene structureDifferent substitution pattern affecting reactivity
2-Amino-3-(1H-indol-3-yl)propan-1-olContains an indole moiety instead of naphthaleneVariation in aromatic system leading to distinct properties
4-(2-Methoxynaphthalen-1-yl)-3-methylbutanamideNaphthalene derivative with amide functionalityUnique amide bond introduces different reactivity and solubility characteristics

The uniqueness of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to these similar compounds. This specificity makes it valuable for targeted research applications and potential therapeutic uses .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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